Cas no 247077-46-9 (3-Fluoro-6-methyl-2-nitropyridine)
3-Fluoro-6-methyl-2-nitropyridine Chemical and Physical Properties
Names and Identifiers
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- Pyridine,3-fluoro-6-methyl-2-nitro-
- Pyridine, 3-fluoro-6-methyl-2-nitro- (9CI)
- 3-Fluoro-6-methyl-2-nitropyridine
- DTXSID40947647
- 247077-46-9
- EN300-7695511
-
- MDL: MFCD18911065
- Inchi: 1S/C6H5FN2O2/c1-4-2-3-5(7)6(8-4)9(10)11/h2-3H,1H3
- InChI Key: GJGUXNSOQFTBGB-UHFFFAOYSA-N
- SMILES: FC1C=CC(C)=NC=1[N+](=O)[O-]
Computed Properties
- Exact Mass: 156.03355
- Monoisotopic Mass: 156.03350557g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 11
- Rotatable Bond Count: 0
- Complexity: 159
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.5
- Topological Polar Surface Area: 58.7Ų
Experimental Properties
- PSA: 56.03
3-Fluoro-6-methyl-2-nitropyridine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029005118-250mg |
3-Fluoro-6-methyl-2-nitropyridine |
247077-46-9 | 95% | 250mg |
$960.40 | 2023-09-02 | |
| Alichem | A029005118-500mg |
3-Fluoro-6-methyl-2-nitropyridine |
247077-46-9 | 95% | 500mg |
$1668.15 | 2023-09-02 | |
| Alichem | A029005118-1g |
3-Fluoro-6-methyl-2-nitropyridine |
247077-46-9 | 95% | 1g |
$2952.90 | 2023-09-02 | |
| TRC | F593433-100mg |
3-Fluoro-6-methyl-2-nitropyridine |
247077-46-9 | 100mg |
$253.00 | 2023-05-18 | ||
| TRC | F593433-500mg |
3-Fluoro-6-methyl-2-nitropyridine |
247077-46-9 | 500mg |
$ 800.00 | 2023-09-07 | ||
| TRC | F593433-1g |
3-Fluoro-6-methyl-2-nitropyridine |
247077-46-9 | 1g |
$ 1590.00 | 2022-06-04 | ||
| TRC | F593433-1000mg |
3-Fluoro-6-methyl-2-nitropyridine |
247077-46-9 | 1g |
$1918.00 | 2023-05-18 | ||
| Enamine | EN300-7695511-0.05g |
3-fluoro-6-methyl-2-nitropyridine |
247077-46-9 | 95.0% | 0.05g |
$344.0 | 2025-02-22 | |
| Enamine | EN300-7695511-0.1g |
3-fluoro-6-methyl-2-nitropyridine |
247077-46-9 | 95.0% | 0.1g |
$515.0 | 2025-02-22 | |
| Enamine | EN300-7695511-0.25g |
3-fluoro-6-methyl-2-nitropyridine |
247077-46-9 | 95.0% | 0.25g |
$735.0 | 2025-02-22 |
3-Fluoro-6-methyl-2-nitropyridine Related Literature
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Tanya Ostapenko,Peter J. Collings,Samuel N. Sprunt,J. T. Gleeson Soft Matter, 2013,9, 9487-9498
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Govind Reddy Mol. Syst. Des. Eng., 2021,6, 779-789
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Andre Prates Pereira,Tao Dong,Eric P. Knoshaug,Nick Nagle,Ryan Spiller,Bonnie Panczak,Christopher J. Chuck,Philip T. Pienkos Sustainable Energy Fuels, 2020,4, 3400-3408
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Richa Sardessai,Shobhana Krishnaswamy,Mysore S. Shashidhar CrystEngComm, 2012,14, 8010-8016
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Ravi Kumar Yadav,R. Govindaraj Phys. Chem. Chem. Phys., 2020,22, 26876-26886
Additional information on 3-Fluoro-6-methyl-2-nitropyridine
Research Brief on 3-Fluoro-6-methyl-2-nitropyridine (CAS: 247077-46-9) in Chemical Biology and Pharmaceutical Applications
3-Fluoro-6-methyl-2-nitropyridine (CAS: 247077-46-9) is a fluorinated nitropyridine derivative that has recently garnered significant attention in chemical biology and pharmaceutical research due to its versatile reactivity and potential applications in drug discovery. This compound serves as a key intermediate in the synthesis of various biologically active molecules, particularly in the development of kinase inhibitors and antimicrobial agents. Recent studies have highlighted its role in facilitating selective fluorination reactions, which are critical for modulating the pharmacokinetic properties of drug candidates.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the utility of 3-Fluoro-6-methyl-2-nitropyridine in the synthesis of novel Bruton's tyrosine kinase (BTK) inhibitors. The researchers employed this compound as a building block to introduce fluorine atoms at strategic positions, enhancing the inhibitors' binding affinity and metabolic stability. The study reported a 40% improvement in oral bioavailability compared to non-fluorinated analogs, underscoring the importance of this intermediate in modern medicinal chemistry.
In the field of antimicrobial research, a team from the University of Tokyo recently (2024) utilized 3-Fluoro-6-methyl-2-nitropyridine to develop a new class of fluoroquinolone derivatives with enhanced activity against drug-resistant Staphylococcus aureus. The fluorine atom's introduction at the 3-position of the pyridine ring was found to significantly improve membrane permeability while maintaining low cytotoxicity. These findings were published in Antimicrobial Agents and Chemotherapy, suggesting promising clinical applications for this compound scaffold.
From a chemical biology perspective, the unique electronic properties of 3-Fluoro-6-methyl-2-nitropyridine make it particularly valuable for studying enzyme-substrate interactions. Recent work at MIT (2024) has employed this compound as a molecular probe to investigate the active sites of various oxidoreductases. The nitro group serves as an excellent spectroscopic handle, while the fluorine atom allows for 19F NMR studies, providing unprecedented insights into enzyme dynamics.
The synthetic accessibility of 3-Fluoro-6-methyl-2-nitropyridine has also been improved through recent methodological advances. A 2023 Organic Process Research & Development paper described a scalable, continuous-flow synthesis route that achieves 85% yield with excellent purity (>99%). This development addresses previous challenges in large-scale production, making the compound more accessible for both academic and industrial research applications.
Looking forward, the unique structural features of 3-Fluoro-6-methyl-2-nitropyridine (CAS: 247077-46-9) position it as a valuable tool in fragment-based drug discovery. Its relatively small molecular weight (156.11 g/mol) combined with multiple functional groups makes it ideal for constructing diverse chemical libraries. Several pharmaceutical companies have included this scaffold in their screening collections, with preliminary results showing promising hits against challenging targets like protein-protein interactions.
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